An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific molecule, this guide synthesizes computed data from reputable chemical suppliers and draws logical comparisons with the well-characterized analogous compounds, 1,2,4-triazole and 3-Amino-1,2,4-triazole (Amitrole). This approach provides valuable insights into the expected physicochemical profile of the title compound, guiding its handling, characterization, and application in a research setting.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. The introduction of various substituents onto the triazole core allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.
This guide focuses on a specific derivative, 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine (CAS Number: 1380786-07-1). The presence of a bulky tert-butyl group at the N1 position is anticipated to significantly impact its physical properties compared to the parent 3-amino-1,2,4-triazole. Understanding these properties is paramount for its effective use in synthesis, purification, formulation, and biological screening.
Molecular Structure and Key Identifiers
The structural formula of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is presented below.
Figure 1: Chemical structure of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine.
Table 1: Key Identifiers
| Identifier | Value |
| Chemical Name | 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine |
| CAS Number | 1380786-07-1 |
| Molecular Formula | C₆H₁₂N₄ |
| Molecular Weight | 140.19 g/mol |
Computed Physicochemical Properties
In the absence of comprehensive experimental data, computational models provide a valuable starting point for understanding the physicochemical profile of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine. The following properties have been reported by chemical suppliers based on in silico predictions.
Table 2: Computed Physicochemical Data
| Property | Value | Source |
| XLogP3 | 0.5 | Angene Chemical[2] |
| Hydrogen Bond Donor Count | 1 | Angene Chemical[2] |
| Hydrogen Bond Acceptor Count | 3 | Angene Chemical[2] |
| Rotatable Bond Count | 1 | Angene Chemical[2] |
| Exact Mass | 140.106 g/mol | Angene Chemical[2] |
| Topological Polar Surface Area | 56.7 Ų | Angene Chemical[2] |
| Complexity | 117 | Angene Chemical[2] |
Expert Insights:
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The XLogP3 value of 0.5 suggests that the introduction of the tert-butyl group increases the lipophilicity of the molecule compared to 3-amino-1,2,4-triazole (which has a calculated XLogP3 of -1.1). This is an expected outcome due to the hydrophobic nature of the alkyl group and will likely influence the compound's solubility profile, favoring less polar solvents.
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The hydrogen bond donor and acceptor counts (1 and 3, respectively) are consistent with the presence of the primary amine and the nitrogen atoms of the triazole ring. These features are crucial for molecular recognition in biological systems.
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A low rotatable bond count of 1 indicates a relatively rigid structure, which can be advantageous in drug design for reducing the entropic penalty upon binding to a target.
Predicted Physical Properties and Comparison with Analogues
Table 3: Comparison of Physical Properties
| Property | 3-Amino-1,2,4-triazole (Amitrole) | 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine (Predicted) |
| Melting Point | 157-159 °C[3] | Likely lower due to the disruption of crystal packing by the bulky tert-butyl group. |
| Boiling Point | 260 °C (decomposes) | Expected to be higher due to increased molecular weight and van der Waals forces. |
| Solubility in Water | 280 g/L at 20 °C[2] | Significantly lower due to the increased lipophilicity from the tert-butyl group. |
| pKa | Not available | The basicity of the amino group and triazole nitrogens may be subtly influenced by the electron-donating nature of the tert-butyl group. |
Causality Behind Predicted Properties:
The tert-butyl group is a bulky, non-polar substituent. Its introduction at the N1 position of the triazole ring will have several predictable consequences:
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Disruption of Crystal Lattice: The steric bulk of the tert-butyl group will likely hinder the efficient packing of molecules in a crystal lattice. This disruption of intermolecular forces, particularly hydrogen bonding between triazole rings, would be expected to result in a lower melting point compared to the planar and more readily packed 3-amino-1,2,4-triazole.
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Increased Molecular Weight and Van der Waals Forces: The addition of the C₄H₉ group significantly increases the molecular weight and surface area of the molecule. This leads to stronger van der Waals interactions between molecules, which would require more energy to overcome, thus predicting a higher boiling point.
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Reduced Aqueous Solubility: The hydrophobic nature of the tert-butyl group will dominate the molecule's interaction with water, leading to a significant decrease in aqueous solubility compared to the highly soluble 3-amino-1,2,4-triazole.
Spectroscopic Characterization: An Investigative Approach
While specific spectra for 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine are not publicly available, we can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, and IR spectra. The following sections outline the expected spectral characteristics and provide a general methodology for their acquisition.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum is a powerful tool for structural elucidation. For the title compound, the following proton signals are anticipated:
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tert-Butyl Group: A sharp singlet integrating to 9 protons, likely in the range of 1.3-1.6 ppm.
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Triazole Ring Proton: A singlet integrating to 1 proton, expected to be in the aromatic region, likely between 7.5 and 8.5 ppm.
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Amine Protons: A broad singlet integrating to 2 protons. The chemical shift of this signal will be highly dependent on the solvent and concentration, but could be expected in the range of 4.0-6.0 ppm.
Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The following signals are expected:
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tert-Butyl Carbons: Two signals are expected. One for the quaternary carbon, likely in the range of 50-60 ppm, and another for the three equivalent methyl carbons, likely in the range of 28-32 ppm.
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Triazole Ring Carbons: Two distinct signals for the two carbon atoms in the triazole ring are anticipated in the aromatic region, typically between 140 and 160 ppm.
Predicted Infrared (IR) Spectral Features
Infrared spectroscopy is invaluable for identifying key functional groups. The IR spectrum of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is expected to show the following characteristic absorption bands:
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N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amine.[4]
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C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the tert-butyl group.
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N-H Bending: A band in the region of 1590-1650 cm⁻¹, corresponding to the scissoring vibration of the primary amine.[4]
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C=N and N=N Stretching: Vibrations from the triazole ring are expected in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
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C-N Stretching: A band in the region of 1200-1350 cm⁻¹ for the C-N bond of the amine group.[4]
Figure 3: A general workflow for obtaining and interpreting an IR spectrum.
Synthesis of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine
A potential synthetic pathway could involve the reaction of tert-butylhydrazine with a suitable cyanamide derivative, followed by cyclization. The purification of the final product would likely involve column chromatography or recrystallization, and its identity and purity would be confirmed using the spectroscopic methods outlined above, as well as mass spectrometry and elemental analysis.
Safety and Handling
Specific safety data for 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is not available. However, based on the known hazards of the related compound, 3-amino-1,2,4-triazole, and the general reactivity of heterocyclic amines, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
This technical guide has provided a detailed overview of the predicted physical and chemical properties of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine. While experimental data is currently scarce, the computed properties and comparisons with analogous compounds offer valuable insights for researchers working with this molecule. The tert-butyl substituent is expected to increase lipophilicity and boiling point while decreasing the melting point and aqueous solubility compared to 3-amino-1,2,4-triazole. The predicted spectroscopic features provide a roadmap for the characterization and quality control of this compound. As research into this and related molecules progresses, it is anticipated that experimental data will become available to validate and refine these predictions.
References
-
National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." PubMed Central. [Link]
-
National Center for Biotechnology Information. "Amitrole." PubChem. [Link]
-
Gotsulya, A. et al. "SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE." ResearchGate. [Link]
-
Angene Chemical. 1-tert-butyl-1H-1,2,4-triazol-3-amine. [Link]
-
National Center for Biotechnology Information. "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles." PubMed Central. [Link]
-
Eliazyan, K. A. et al. "Synthesis of Novel 1,3-Substituted 1H-[6][7][8]-Triazole-3-Thiol Derivatives." ResearchGate. [Link]
-
National Center for Biotechnology Information. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments." PubMed Central. [Link]
-
TSI Journals. "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE." [Link]
-
National Chemical Laboratory. "NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS." [Link]
-
MP Biomedicals. "3-Amino-1,2,4-Triazole." [Link]
-
National Center for Biotechnology Information. "Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon." PubMed. [Link]
-
ResearchGate. "FT-IR spectra of control and treated 1,2,4-triazole." [Link]
-
Wikipedia. "3-Amino-1,2,4-triazole." [Link]
-
ChemBK. "3-Amino-1,2,4-Triazole." [Link]
-
University of California, Los Angeles. "IR: amines." [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
